Faropenem sodium is derived from the parent compound faropenem, which was first synthesized in the late 1980s. It is classified as a carbapenem antibiotic, which are characterized by their beta-lactam structure and potent antimicrobial properties. The compound has been investigated for use in treating various infections, including respiratory tract infections, skin infections, and urinary tract infections.
The synthesis of Faropenem sodium can be achieved through several methods, with two primary routes being established:
Faropenem sodium features a beta-lactam ring structure typical of penems. Its molecular formula is CHNNaOS, with a molecular weight of approximately 304.32 g/mol. The chemical structure includes a thiazolidine ring fused with a beta-lactam ring, contributing to its antibacterial properties.
Faropenem sodium participates in various chemical reactions that are critical for its efficacy as an antibiotic:
The degradation mechanism involves nucleophilic attack on the carbonyl carbon of the beta-lactam ring, leading to ring opening and formation of inactive metabolites.
Faropenem sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition disrupts cell wall integrity, leading to bacterial lysis and death.
Research indicates that Faropenem sodium demonstrates significant binding affinity for PBPs in various bacterial strains, effectively reducing their viability in vitro .
Analytical methods such as HPLC have been developed to assess purity and stability under various stress conditions, confirming the compound's robustness against degradation .
Faropenem sodium is primarily used in clinical settings for treating bacterial infections resistant to other antibiotics due to its broad-spectrum activity. It has been studied for applications in:
Faropenem sodium (C₁₂H₁₄NNaO₅S) is the sodium salt of a semi-synthetic penem antibiotic. Its molecular weight is 307.3 g/mol (anhydrous), typically existing as a hemipentahydrate or pentahydrate in pharmaceutical formulations [6] [9]. The compound presents as a white to light brown hygroscopic powder with high water solubility (≥20 mg/mL) [6] [9]. Its optical activity is significant, exhibiting [α]/D values between +120° to +130° (c = 1.0 in water) [9].
The core structure features a β-lactam ring fused to a 5-membered thiazoline ring, distinct from carbapenems due to sulfur substitution at position C-1 [3] [8]. The C-2 side chain contains a chiral tetrahydrofuran (THF) ring with (R)-configuration, critically influencing both antibacterial activity and chemical stability [8] [10]. The C-3 carboxyl group is ionized as the sodium salt, enhancing aqueous solubility [7].
Table 1: Physicochemical Properties of Faropenem Sodium
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₄NNaO₅S | [6] |
Molecular Weight | 307.3 g/mol (anhydrous) | [6] |
Optical Rotation ([α]/D) | +120° to +130° (c = 1.0 in water) | [9] |
Solubility | ≥20 mg/mL in water | [9] |
Physical Form | White to light brown hygroscopic powder | [9] |
Storage Conditions | -20°C, desiccated | [9] |
CAS Registry Number | 122547-49-3 | [6] |
Faropenem belongs to the penem class, bridging structural features of penicillins (penam ring) and cephalosporins (cephem ring). Its defining characteristic is the sulfur atom at C-1 in the β-lactam ring fusion, contrasting with carbapenems which possess a carbon atom at this position [3] [10]. This difference results in longer C–S bond lengths and reduced ring strain, contributing to faropenem’s chemical stability [3].
The (R)-configured tetrahydrofuran (THF) side chain at C-2 enhances stability against renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with DHP inhibitors (e.g., cilastatin for imipenem) [2] [8]. Unlike carbapenems (e.g., meropenem, imipenem), faropenem lacks a protonatable C-2 side chain, contributing to its oral bioavailability [3]. The trans configuration of hydrogen atoms at C5 and C6 (with S-stereochemistry at C6) confers stability against most β-lactamases [2].
Table 2: Structural Comparison of β-Lactam Classes
Structural Feature | Penems (Faropenem) | Carbapenems (e.g., Meropenem) | Cephalosporins |
---|---|---|---|
Atom at C-1 position | Sulfur | Carbon | Sulfur |
C-2 Side Chain | Tetrahydrofuran ring | Variable (e.g., dimethylcarbamoyl) | Variable |
C-3 Configuration | Carboxylate (sodium salt) | Carboxylate | Variable substituents |
Ring Fusion Angle | Reduced intra-ring stress | Higher intra-ring stress | Moderate ring stress |
Oral Bioavailability | High (prodrug forms) | Low (parenteral only) | Variable |
Faropenem sodium exhibits pH-dependent stability in aqueous solutions, with maximum stability observed near physiological pH (pH 6-8). Degradation accelerates under acidic conditions (pH < 5) due to β-lactam ring opening via acid-catalyzed hydrolysis, and under alkaline conditions (pH > 8) via nucleophilic attack on the β-lactam carbonyl [5] [9]. The crystalline form demonstrates superior stability compared to solutions, necessitating lyophilized formulations for long-term storage [7].
Degradation pathways involve:
Crystallographic studies confirm that degradation products vary with enzyme type: Reactions with serine β-lactamases (e.g., KPC-2) yield imine products with opened THF rings, while metallo-β-lactamases (e.g., VIM-2) produce both imine and enamine derivatives [10].
Faropenem medoxomil (faropenem daloxate) is an ester prodrug designed to enhance oral absorption. The medoxomil group is attached via an ester linkage to the C-3 carboxyl group, masking the anionic charge and increasing lipophilicity [3] [8]. This prodrug undergoes rapid enzymatic hydrolysis by intestinal carboxylesterases, releasing active faropenem post-absorption [5] [8].
Key bioavailability optimization strategies include:
Table 3: Prodrug and Formulation Strategies for Faropenem
Strategy | Component/Approach | Function |
---|---|---|
Prodrug Design | Faropenem medoxomil | Mask C-3 carboxylate; enhance lipophilicity |
Absorption Enhancers | Hydroxypropyl-β-cyclodextrin | Improve solubility and membrane permeation |
Stabilizers | Sodium carbonate buffer | Maintain pH 6-8 during storage |
Granulation Solvents | Ethanol-water (30:70 v/v) | Balance solubility and stability |
Pediatric Excipients | Sucrose, mannitol, aspartame | Improve palatability |
Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7